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1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine

medicinal chemistry linker engineering chemical stability

1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (CAS 278782-31-3) is a synthetic small molecule (C₁₇H₂₄N₄, MW 284.4 g/mol) belonging to the N,N′-disubstituted piperazine class, featuring a benzyl group at N1 and a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent at N4. The compound is commercially supplied as a research-grade building block at ≥95% purity (AKSci, Apollo Scientific) and is characterized by a computed XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 24.3 Ų.

Molecular Formula C17H24N4
Molecular Weight 284.4 g/mol
CAS No. 278782-31-3
Cat. No. B3035009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine
CAS278782-31-3
Molecular FormulaC17H24N4
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CN2CCN(CC2)CC3=CC=CC=C3)C
InChIInChI=1S/C17H24N4/c1-15-12-16(2)21(18-15)14-20-10-8-19(9-11-20)13-17-6-4-3-5-7-17/h3-7,12H,8-11,13-14H2,1-2H3
InChIKeyZJNVVRZXDOPNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (CAS 278782-31-3): Procurement-Relevant Chemical Identity and Baseline Characteristics


1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (CAS 278782-31-3) is a synthetic small molecule (C₁₇H₂₄N₄, MW 284.4 g/mol) belonging to the N,N′-disubstituted piperazine class, featuring a benzyl group at N1 and a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent at N4 [1]. The compound is commercially supplied as a research-grade building block at ≥95% purity (AKSci, Apollo Scientific) and is characterized by a computed XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 24.3 Ų . Its structure embeds two privileged scaffolds—piperazine and pyrazole—both independently associated with broad pharmacological activities in medicinal chemistry campaigns .

Why 1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine Cannot Be Interchanged with In-Class Analogs


Within the C₁₇H₂₄N₄ piperazine-pyrazole chemical space, subtle structural variations—linker identity, pyrazole substitution pattern, and N-aryl/N-benzyl appendages—profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The methylene (-CH₂-) bridge in this compound confers conformational flexibility and eliminates the hydrolytically labile imine bond present in SANT-1 (CAS 304909-07-7), while the absence of an N-phenyl group on the pyrazole ring distinguishes it from the potent Smoothened antagonist SANT-1 (Smo Kd = 1.2 nM) . Furthermore, benzylpiperazine derivatives have demonstrated isozyme-selective HDAC6 inhibition with CNS penetration (e.g., KH-259, HDAC6 IC₅₀ = 0.26 µM, brain/plasma ratio = 6.73) [1], and N-benzylpiperazine-containing triazoles achieve antifungal MICs as low as 0.063 µg/mL against Candida spp. [2]. These examples underscore that identical molecular formulae or core scaffolds do not guarantee interchangeable biological performance; the precise connectivity and substitution pattern dictate functional outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine Versus Closest Structural Analogs


Methylene vs. Methanimine Linker: Conformational Flexibility and Hydrolytic Stability Advantage Over SANT-1

The target compound employs a saturated methylene (-CH₂-) bridge connecting the piperazine N4 to the pyrazole N1, whereas the structurally closest well-characterized analog SANT-1 (CAS 304909-07-7) utilizes an unsaturated methanimine (-CH=N-) linker conjugated to the pyrazole C4 position. The imine bond in SANT-1 is susceptible to hydrolysis under acidic or aqueous conditions, potentially limiting shelf stability and complicating biological assay interpretation. In contrast, the methylene linkage in the target compound is chemically inert to hydrolysis, offering greater intrinsic chemical stability for storage, handling, and assay reproducibility [1]. Additionally, the methylene linker permits free rotation about the N4-CH₂ and CH₂-N(pyrazole) bonds, yielding higher conformational entropy and potentially distinct binding modes compared to the conformationally restricted, planar methanimine system of SANT-1. This difference is not merely incremental: SANT-1 derives its high Smo affinity (Kd = 1.2 nM) in part from the rigid, conjugated imine geometry that pre-organizes the pharmacophore, meaning the target compound cannot be assumed to engage Smo or related GPCR targets in the same manner .

medicinal chemistry linker engineering chemical stability

Absence of N-Phenyl Pyrazole Substitution: Reduced Lipophilicity and Altered Target Engagement Profile Compared to SANT-1

The pyrazole ring in the target compound carries only 3,5-dimethyl substituents and is directly N1-linked to the methylene bridge, with no additional N-aryl substitution. In SANT-1, the pyrazole bears an N1-phenyl group that contributes significantly to molecular lipophilicity (SANT-1 MW = 373.49, C₂₃H₂₇N₅, cLogP ~4.6 estimated) and engages in π-π stacking interactions within the Smo binding pocket [1]. The target compound (MW = 284.4, XLogP3 = 2.4, TPSA = 24.3 Ų) is substantially less lipophilic, with 4 fewer heavy atoms and a 31% lower molecular weight [2]. Reduced lipophilicity generally correlates with improved aqueous solubility, lower metabolic clearance via CYP450 oxidation, and reduced risk of phospholipidosis—all favorable attributes for a fragment or early lead scaffold. However, the absence of the N-phenyl group also eliminates a key pharmacophoric element for Smo antagonism; the target compound would not be expected to retain the sub-nanomolar Smo binding affinity of SANT-1. Quantitative prediction: based on the ~2.2 log unit difference in cLogP, passive membrane permeability of the target compound is expected to be approximately 10- to 100-fold lower than SANT-1 in PAMPA assays, though experimental confirmation is lacking [3].

drug design lipophilicity target selectivity

Pyrazole N1-Methylene-Piperazine Connectivity: Distinct from C3-Linked Positional Isomer 1-Benzyl-4-(1,4,5-trimethylpyrazol-3-yl)piperazine

The target compound connects the pyrazole to the piperazine via an N1-methylene linkage. A closely related positional isomer—1-benzyl-4-(1,4,5-trimethylpyrazol-3-yl)piperazine (PubChem CID 135280901)—attaches the piperazine directly to the pyrazole C3 position without a methylene spacer, and carries an additional N1-methyl group on the pyrazole [1]. Despite sharing the identical molecular formula (C₁₇H₂₄N₄, MW 284.4), these two compounds differ in: (i) the pyrazole ring attachment point (N1 vs. C3), affecting electron density distribution and hydrogen-bonding capacity; (ii) the presence of a flexible methylene spacer in the target compound versus a direct C-N bond in the isomer, altering the distance and angle between the piperazine and pyrazole rings; and (iii) the pyrazole N-substitution (N-H vs. N-CH₃), which influences tautomeric preference and metabolic N-dealkylation susceptibility [2]. The C3-linked isomer has a computed XLogP3 of 2.8 (vs. 2.4 for the target), indicating higher lipophilicity despite identical atom composition. Neither compound has published bioactivity data, but the structural differences predict divergent binding to targets where precise spatial presentation of the pyrazole methyl groups is critical, such as kinases or phosphodiesterases [3].

positional isomerism regioisomer comparison SAR

Benzylpiperazine Scaffold: Class-Level Evidence for CNS Penetration and HDAC6 Selectivity from Benzylpiperazine Derivatives

Benzylpiperazine has been validated as a CNS-penetrant scaffold in the context of histone deacetylase 6 (HDAC6) inhibition. In a 2022 SAR study, benzylpiperazine-capped hydroxamic acid derivatives demonstrated isozyme-selective HDAC6 inhibition with robust brain exposure. The unsubstituted benzylpiperazine analog (compound 2, R = Ph) exhibited HDAC6 IC₅₀ = 0.11 ± 0.013 µM with 40-fold selectivity over HDAC1 (IC₅₀ = 4.4 ± 0.21 µM) and HDAC4 (IC₅₀ = 4.4 ± 0.57 µM), and a brain/plasma ratio of 7.91, confirming active CNS transport [1]. The optimized lead KH-259 (R = Me) retained HDAC6 IC₅₀ = 0.26 ± 0.24 µM with significantly improved cardiovascular safety (hERG IC₅₀ = 106 ± 16.3 µM vs. 0.66 ± 0.08 µM for compound 2) and a brain/plasma ratio of 6.73 [2]. The target compound, bearing an N4-(3,5-dimethylpyrazol-1-yl)methyl cap instead of a hydroxamic acid zinc-binding group, is not an HDAC inhibitor. However, the benzylpiperazine core it shares with these validated CNS-penetrant molecules supports its potential utility as a brain-exposed fragment or control compound in neurodegeneration target discovery programs, particularly where HDAC6-independent mechanisms are under investigation [3].

HDAC6 inhibition CNS drug delivery isozyme selectivity

Antifungal Benzylpiperazine Class Evidence: N-Benzylpiperazine Carbodithioates Achieve Sub-µg/mL MICs Against Fluconazole-Resistant Candida

The benzylpiperazine substructure has been successfully incorporated into potent antifungal agents. A 2019 study reported that N-benzylpiperazine carbodithioate-triazole hybrids exhibited MICs ≤ 4 µg/mL against all tested Candida species. The N-(4-chlorobenzyl)piperazine derivative 6b achieved MICs of 0.063–0.5 µg/mL, representing 4- to 32-fold greater potency than fluconazole, and retained activity (MICs ≤ 16 µg/mL) against fluconazole-resistant clinical isolates [1]. The target compound differs from 6b in that it contains a (3,5-dimethylpyrazol-1-yl)methyl group at the piperazine N4 position rather than a carbodithioate-triazole moiety, and it lacks the 4-chlorobenzyl N1-substitution. It is not expected to possess direct antifungal activity, as the triazole ring (critical for CYP51 lanosterol 14α-demethylase inhibition) is absent. However, the class-level evidence confirms that the benzylpiperazine core is compatible with potent antimicrobial activity when appropriately functionalized, supporting its use as a scaffold for antifungal lead generation via further derivatization [2].

antifungal Candida drug resistance

Physicochemical Property Profile: Favorable Lead-Like Parameters Compared to Larger, More Lipophilic Pyrazole-Piperazine Analogs

The target compound satisfies all four Lipinski Rule of Five criteria (MW = 284.4 < 500; XLogP3 = 2.4 < 5; HBD = 0 < 5; HBA = 3 < 10) and all three Veber criteria (Rotatable bonds = 4 < 10; TPSA = 24.3 Ų < 140 Ų), placing it firmly within oral drug-like chemical space [1]. In comparison, SANT-1 (MW = 373.49) is 31% larger, and many pyrazolopiperazine BACE1 inhibitors from recent drug discovery campaigns exceed MW 450 with cLogP > 4, pushing beyond optimal lead-like property ranges [2]. The target compound's lower molecular weight and moderate lipophilicity make it an attractive fragment-sized starting point (MW < 300, cLogP < 3) for fragment-based drug discovery (FBDD) or as a control compound in high-throughput screening (HTS) campaigns where larger, more lipophilic analogs risk assay interference from aggregation or non-specific binding [3]. Its computed LogD (pH 7.4) of 1.74 suggests adequate passive membrane permeability while minimizing CYP450-mediated oxidative metabolism associated with high-logP compounds.

drug-likeness lead optimization physicochemical properties

Recommended Research and Industrial Application Scenarios for 1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (CAS 278782-31-3)


Fragment-Based Drug Discovery (FBDD) Starting Scaffold for CNS Targets

With MW = 284.4, XLogP3 = 2.4, and zero Lipinski/Veber violations, this compound satisfies all fragment-likeness criteria (MW < 300, cLogP < 3) as defined by Congreve's Rule of Three [1]. The benzylpiperazine core has demonstrated CNS penetration in HDAC6 inhibitor series (brain/plasma ratio = 6.73–7.91) [2], and the methylene-linked pyrazole provides a tractable vector for fragment growing via N-alkylation, Suzuki coupling at the pyrazole C4 position, or replacement of the benzyl group. Its favorable physicochemical profile makes it suitable for screening by NMR (¹H/¹⁵N HSQC), SPR, or thermal shift assays at typical fragment concentrations (0.5–2 mM in aqueous buffer containing ≤5% DMSO).

Negative Control or Inactive Comparator for SANT-1/Smo-Dependent Hedgehog Pathway Studies

SANT-1 is a potent Smo antagonist (Kd = 1.2 nM, Shh-LIGHT2 IC₅₀ = 20 nM) used extensively in developmental biology and oncology research [1]. The target compound lacks both the N-phenylpyrazole and the methanimine linker that are critical for SANT-1's Smo binding, and its distinct connectivity (N1-methylene vs. C4-methanimine) precludes engagement of the Smo heptahelical bundle in the same manner. Procurement of the target compound alongside SANT-1 provides a chemically matched inactive analog for use as a negative control in Smo-dependent assays (Gli-luciferase reporter, Ptch1⁻/⁻ cell proliferation), enabling researchers to attribute phenotypic effects specifically to Smo antagonism rather than off-target piperazine-pyrazole activities [2].

Antimicrobial Lead Generation via Scaffold Decoration

N-Benzylpiperazine derivatives have demonstrated potent antifungal activity (MIC ≤ 0.5 µg/mL against Candida spp.) when elaborated with appropriate pharmacophores [1]. The target compound offers a benzylpiperazine-pyrazole hybrid scaffold that can be derivatized at the pyrazole C4 position (e.g., formylation, halogenation, or cross-coupling) or at the piperazine N1-benzyl group (e.g., halogen substitution) to explore SAR against fungal CYP51, bacterial DNA gyrase, or other antimicrobial targets. Recent reviews highlight pyrazole derivatives with antibacterial MICs as low as 6.25 µg/mL against E. coli and B. subtilis [2], supporting the potential of this scaffold class for anti-infective discovery when appropriately functionalized.

Chemical Biology Probe for Profiling Piperazine-Binding Proteome Targets

As a minimally substituted piperazine-pyrazole hybrid with a single free tertiary amine (piperazine N4 is fully substituted; N1-benzyl is tertiary; pyrazole N2 is unsubstituted but non-basic), the target compound can serve as a baseline affinity probe in chemical proteomics experiments. Its computed LogD (pH 7.4) of 1.74 and TPSA of 24.3 Ų suggest favorable cell permeability without excessive membrane retention [1]. When equipped with a photoaffinity label (diazirine or benzophenone) and a click chemistry handle (terminal alkyne) at the pyrazole C4 position or the benzyl para position, this scaffold could enable target identification studies in cells or lysates via pull-down and LC-MS/MS analysis, helping to deorphanize the molecular targets of the broader benzylpiperazine-pyrazole chemotype [2].

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